molecular formula C10H10FNO B012393 2-(5-fluoro-1H-indol-3-yl)ethanol CAS No. 101349-12-6

2-(5-fluoro-1H-indol-3-yl)ethanol

Cat. No. B012393
CAS No.: 101349-12-6
M. Wt: 179.19 g/mol
InChI Key: MXTYSYXDDDVPBQ-UHFFFAOYSA-N
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Patent
US08124788B2

Procedure details

The aldol product 34 (10 mmol) was dissolved in absolute THF (20 ml) under an argon atmosphere. BH3xTHF (40 ml, 1 M solution, 40 mmol) was then added to the mixture, and the mixture was stirred at room temperature for 14 hours. The course of the reaction was monitored of TLC. When the reaction had ended, the reaction solution was added to a mixture of ethyl acetate (50 ml) and H2O (50 ml). After separation of the phases, the aqueous phase was extracted twice with 30 ml portions of ethyl acetate. The combined organic phases were dried over Na2SO4 and concentrated under reduced pressure. The residue was filtered over silica gel with ethyl acetate. After removal of the solvent, the product was obtained in the form of a sufficiently pure oil and crystallized spontaneously.
Name
product 34
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1(O)[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([F:15])[CH:13]=2)[NH:8][C:7]1=O)C.C(OCC)(=O)C.O>C1COCC1>[F:15][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH2:5][CH2:4][OH:3]

Inputs

Step One
Name
product 34
Quantity
10 mmol
Type
reactant
Smiles
C(C)OC(CC1(C(NC2=CC=C(C=C12)F)=O)O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
40 mL
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separation of the phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with 30 ml portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The residue was filtered over silica gel with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the product was obtained in the form of a sufficiently pure oil
CUSTOM
Type
CUSTOM
Details
crystallized spontaneously

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
Smiles
FC=1C=C2C(=CNC2=CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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